molecular formula C12H17NO2 B3090254 4-(2-Phenoxyethyl)morpholine CAS No. 1209-10-5

4-(2-Phenoxyethyl)morpholine

Cat. No.: B3090254
CAS No.: 1209-10-5
M. Wt: 207.27 g/mol
InChI Key: FDMDXNDAQKLGBA-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethyl)morpholine is an organic compound with the molecular formula C₁₂H₁₇NO₂. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-phenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethyl)morpholine typically involves the reaction of morpholine with 2-phenoxyethanol. One common method is as follows:

    Starting Materials: Morpholine and 2-phenoxyethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the morpholine, making it more nucleophilic.

    Procedure: The deprotonated morpholine reacts with 2-phenoxyethanol under reflux conditions, typically in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogens or other nucleophiles replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenoxyethyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.

    2-Phenoxyethylamine: Lacks the morpholine ring, consisting of a phenoxyethyl group attached to an amine.

Uniqueness

4-(2-Phenoxyethyl)morpholine is unique due to its morpholine ring, which imparts different physicochemical properties compared to its analogs. The presence of both oxygen and nitrogen in the ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-(2-phenoxyethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDXNDAQKLGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(2-Phenoxyethyl) morpholine was prepared by a modified method of Grail. et al (Journal of American Chemical Society, 1952, 74, 1313-1315). For example, 9.2 g of phenol and 18.6 g of N-(2-chloroethyl)morpholine HCl salt were dissolved in 120 ml of isopropanol and 12 g of potassium hydroxide was added with cooling. The reaction mixture was refluxed for 12 hours. Solid (KCl) was filtered off. The filtrate was distilled off. The residual material was treated with 150 ml of 1N NaOH, then, extracted with dichloromethane (200 ml). Dichloromethane layer was again washed with a solution of 0.1N sodium carbonate in 10% NaCl solution. Dichloromethane layer was dried over anhydrous magnesium chloride, and evaporated under reduced pressure. Residual syrup was dissolved in 100 ml of 1.5N HCl solution, and washed with 100 ml of chloroform. Aqueous layer was treated with 100 ml of toluene and water was removed by Dean-Stark apparatus by distillation. Residual toluene layer was cooled to give crystalline solid, which was collected by filtration. 12 g of N-[(2-phenoxy)ethyl]morpholine HCl salt (50% yield )was obtained.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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